methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
CAS No.: 2108305-59-3
Cat. No.: VC2764876
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108305-59-3 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | methyl 1-(4-formylphenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
| Standard InChI Key | AZWMXSYDRJHAKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Properties
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate contains a pyrazole core with a methyl carboxylate group at the 3-position and a 4-formylphenyl substituent at the N1 position. The presence of these functional groups creates a molecule with interesting chemical reactivity and biological potential.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that define its behavior in various chemical environments and biological systems.
| Parameter | Value |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| Physical State | Solid |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
| Stability | Considered stable; hazardous polymerization does not occur |
These properties indicate that methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a stable compound under normal conditions, making it suitable for various chemical transformations and applications.
Structural Features
The structural elements of this compound contribute significantly to its chemical behavior and potential applications:
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The pyrazole ring provides a scaffold common in many pharmaceutically active compounds
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The methyl carboxylate group at the 3-position offers a reactive site for further functionalization
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The 4-formylphenyl group at N1 contains an aldehyde functionality that can participate in various chemical reactions
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The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, influencing the compound's interactions with biological targets
Identification Parameters
Accurate identification of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is essential for research, quality control, and regulatory purposes. Multiple identification parameters have been established for this compound.
Registry Numbers and Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 2108305-59-3 |
| Alternative CAS | 1365939-51-0 |
| PubChem CID | 122172603 |
| Product Codes | VC2764876, MCT18269, OR111324 |
These registry numbers serve as unique identifiers for the compound in chemical databases and literature.
Spectroscopic Identification Parameters
| Parameter | Value |
|---|---|
| InChI | InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
| InChIKey | AZWMXSYDRJHAKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
These parameters provide standardized ways to represent the structure of the compound digitally, facilitating its identification in chemical databases and computational studies.
Synthesis Methods
The synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of a pyrazole precursor with a formylphenyl derivative. Several synthetic approaches have been documented in the literature.
Common Synthetic Pathway
The most common synthesis method involves the condensation of a pyrazole-3-carboxylate with a 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the following general steps:
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Preparation of a pyrazole-3-carboxylate precursor
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N-arylation with a 4-formylphenyl group
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Optimization of reaction conditions to improve yield and purity
This synthetic approach allows for the efficient production of the target compound with high purity, making it suitable for further chemical transformations or biological testing.
Alternative Synthesis Methods
Alternative methods may involve different starting materials or reaction conditions:
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Direct N-arylation of pyrazole-3-carboxylates using appropriate coupling conditions
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Cyclization reactions starting from appropriate hydrazones
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Formylation of the corresponding non-formylated derivatives using formylating agents
The choice of synthetic method depends on factors such as availability of starting materials, desired scale, and specific requirements for purity or stereochemistry.
Biological and Chemical Applications
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, which has demonstrated diverse biological activities and applications in pharmaceutical development.
Chemical Applications
The compound's structural features make it valuable in various chemical applications:
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As a synthetic intermediate for more complex molecules
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In the development of novel heterocyclic compounds
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As a building block for combinatorial chemistry
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In the synthesis of materials with specific properties
The presence of both the formyl group and the methyl ester provides reactive sites for further modifications, making this compound particularly versatile in synthetic organic chemistry.
Research Findings and Applications
The pyrazole scaffold, which is central to methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate, has been extensively researched for its diverse applications in medicinal chemistry and material science.
Medicinal Chemistry Applications
Pyrazole derivatives have shown significant promise in various therapeutic areas, suggesting potential applications for methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate:
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Anticancer research: Compounds containing the pyrazole moiety have demonstrated activity against various cancer cell lines. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives have shown anticancer potential against MCF-7 with IC50 values of 1.88 ± 0.11 μM.
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Anti-inflammatory agents: The pyrazole scaffold is found in several anti-inflammatory drugs and investigational compounds.
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Enzyme inhibitors: Some pyrazole derivatives function as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and Aurora kinases.
Synthetic Applications
The formyl and ester functional groups in methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate provide opportunities for various synthetic transformations:
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The aldehyde group can participate in aldol condensations, reductive aminations, and Wittig reactions
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The methyl ester can undergo hydrolysis, transesterification, or reduction
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These functional groups allow for the incorporation of this compound into more complex molecular structures
Comparative Analysis with Related Compounds
Understanding the relationship between methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate and structurally similar compounds provides insights into its unique properties and potential applications.
Comparison with Other Pyrazole Derivatives
| Compound | Molecular Weight | Key Structural Differences | CAS Number |
|---|---|---|---|
| Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate | 230.22 g/mol | Formyl group at para position of phenyl ring | 2108305-59-3 |
| Methyl 4-formyl-1H-pyrazole-3-carboxylate | 154.123 g/mol | Lacks phenyl substituent at N1 | 35344-93-5 |
| Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate | 232.23 g/mol | Hydroxymethyl instead of formyl group | 2197061-60-0 |
This comparison highlights the structural variations among related pyrazole derivatives, which can significantly impact their chemical reactivity and biological properties.
Structure-Activity Relationships
The positions and nature of substituents on the pyrazole ring system influence the biological activity of these compounds:
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The N1 position: Substitution at this position affects the compound's ability to interact with biological targets
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The 3-position: Functional groups at this position can influence the compound's pharmacophoric properties
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The phenyl ring substituents: The nature and position of substituents on the phenyl ring can significantly alter the compound's physicochemical properties and biological activity
Understanding these structure-activity relationships can guide the rational design of new derivatives with enhanced properties for specific applications.
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